molecular formula C19H18N4O4 B2600974 methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate CAS No. 924840-42-6

methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2600974
CAS No.: 924840-42-6
M. Wt: 366.377
InChI Key: JWAULRCNCRNOHL-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzoate Ester: The benzoate ester can be formed by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The triazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the benzoate ester can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
  • Methyl 2-[1-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
  • Methyl 2-[1-(3-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-amido]benzoate

Uniqueness

Methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring and the methyl group on the triazole ring can significantly impact its interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[[1-(3-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)13-7-6-8-14(11-13)26-2)18(24)20-16-10-5-4-9-15(16)19(25)27-3/h4-11H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAULRCNCRNOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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